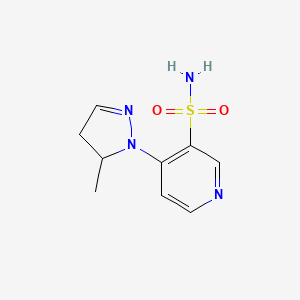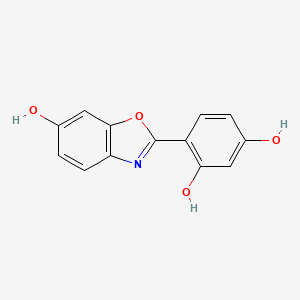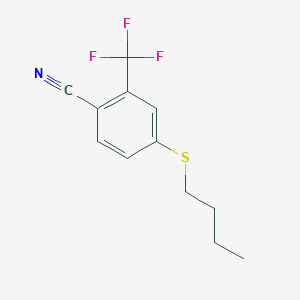
4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a 6-methoxy-3,4-dihydronaphthalen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine typically involves the reaction of 6-methoxy-3,4-dihydronaphthalen-2-yl derivatives with pyridine derivatives. One common method involves the use of a Friedländer condensation reaction, where reactive methylene compounds are condensed with 5-aminopyrazole . Another approach involves the Michael reaction of malononitrile and aroylacetonitriles with chalcones in one pot .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce piperidine derivatives.
Scientific Research Applications
4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with cyclin-dependent kinase 2 (CDK2), which plays a role in cell cycle regulation . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: A related compound with similar structural features.
6-Methoxy-1-tetralone: Another structurally similar compound used in organic synthesis.
Uniqueness
4-(6-Methoxy-3,4-dihydronaphthalen-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy-substituted naphthalene ring with a pyridine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-(6-methoxy-3,4-dihydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C16H15NO/c1-18-16-5-4-14-10-13(2-3-15(14)11-16)12-6-8-17-9-7-12/h4-11H,2-3H2,1H3 |
InChI Key |
QCWIENOGGDTTEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CC2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















